4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with an ethylbutylidene group and a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-ethylbutyraldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone compounds.
Substitution: The phenyl ring and the ethylbutylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized pyrazolone derivatives.
Reduction: Reduced pyrazolone compounds.
Substitution: Substituted pyrazolone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Cyclooxygenase (COX) Enzymes: This leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Modulating Reactive Oxygen Species (ROS) Levels: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Interacting with Cellular Receptors: It may bind to specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, known for its analgesic and antipyretic properties.
4-(2-Methylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A structurally similar compound with a methylbutylidene group instead of an ethylbutylidene group.
2-Aminothiazole-4-carboxylate Schiff Bases: Compounds with similar heterocyclic structures, known for their antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylbutylidene group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Eigenschaften
Molekularformel |
C16H20N2O |
---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(4E)-4-(2-ethylbutylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H20N2O/c1-4-13(5-2)11-15-12(3)17-18(16(15)19)14-9-7-6-8-10-14/h6-11,13H,4-5H2,1-3H3/b15-11+ |
InChI-Schlüssel |
SPDVGVREGKWISA-RVDMUPIBSA-N |
Isomerische SMILES |
CCC(CC)/C=C/1\C(=NN(C1=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CCC(CC)C=C1C(=NN(C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.